molecular formula C19H15N5OS B2410531 2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034451-02-8

2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2410531
CAS No.: 2034451-02-8
M. Wt: 361.42
InChI Key: FNXXXMYECNGZJB-UHFFFAOYSA-N
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Description

2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a sophisticated hybrid heterocyclic compound designed for advanced pharmaceutical and biological research. Its molecular structure integrates multiple privileged pharmacophores, including a 1,2,3-triazole ring, a thiophene moiety, and a pyridine methyl group, which are known to confer significant biological activity and strong binding affinity to various enzymatic targets . This strategic combination makes it a valuable scaffold for investigating new therapeutic agents. The compound is of particular interest in oncology research. Heterocyclic compounds containing thiophene and triazole motifs have demonstrated promising growth inhibition in assays against challenging cancer cell lines, such as hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231), suggesting potential for this compound as a lead structure in antimitotic and antineoplastic agent discovery . Furthermore, its structure is highly relevant for antimicrobial development. Similar pyrazolyl-thiazole derivatives of thiophene have shown significant efficacy against a broad panel of bacterial strains, including Escherichia coli and Staphylococcus aureus, and fungal strains such as Candida albicans, indicating its potential utility in combating drug-resistant pathogens . The research applications of this compound also extend to antiviral and anti-inflammatory studies, given the documented activities of its core structural components . This product is provided For Research Use Only. It is strictly intended for laboratory investigations and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

2-phenyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-19(16-13-22-24(23-16)15-7-2-1-3-8-15)21-12-14-6-4-10-20-18(14)17-9-5-11-26-17/h1-11,13H,12H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXXXMYECNGZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide (CAS Number: 2034451-02-8) is a triazole derivative that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15N5OSC_{19}H_{15}N_{5}OS with a molecular weight of 361.4 g/mol. The structure features a triazole ring, a phenyl group, and a pyridine-thiophene moiety which contribute to its biological activity.

PropertyValue
Molecular Formula C₁₉H₁₅N₅OS
Molecular Weight 361.4 g/mol
CAS Number 2034451-02-8

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication. Molecular docking studies have suggested that the triazole moiety can interact with the active site of this enzyme, leading to reduced bacterial growth .
  • Case Studies :
    • In a study examining derivatives of triazoles, compounds similar to 2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole were shown to have minimum inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL against various pathogens .
    • Another study highlighted the effectiveness of triazole derivatives against multi-drug resistant strains, with some compounds demonstrating potency greater than traditional antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has also been explored.

  • Mechanism of Action : Triazoles are known to induce apoptosis in cancer cells by modulating various signaling pathways and inhibiting specific enzymes involved in cell proliferation .
  • Case Studies :
    • Compounds with similar structures have been tested against multiple cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). Notably, some derivatives exhibited IC50 values as low as 6.2 µM against HCT-116 cells .
    • The presence of thiophene and pyridine groups appears to enhance the cytotoxic effects by increasing cellular uptake and interaction with target molecules within cancer cells .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that related compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines . For example, derivatives with similar scaffolds have been evaluated for their efficacy against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cells .
  • Antimicrobial Properties :
    • Compounds with thiophene and pyridine moieties have demonstrated antimicrobial activity against various bacterial strains. This suggests the potential of 2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide as an antimicrobial agent .
  • Antiviral Activity :
    • Research indicates that structurally similar compounds may inhibit viral polymerases, including those of the dengue virus . This opens avenues for developing antiviral drugs targeting RNA-dependent RNA polymerases.

Materials Science

The unique structural characteristics of this compound make it suitable for applications in materials science:

  • Organic Semiconductors :
    • Its electronic properties may facilitate the development of organic semiconductors and conductive polymers, which are essential in electronic devices.

Data Table: Summary of Biological Activities

Activity Description References
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines
AntimicrobialEffective against various bacterial strains
AntiviralPotential inhibitor of viral polymerases

Case Studies

  • In Vitro Anticancer Studies :
    • A series of triazole derivatives were synthesized and tested against drug-resistant strains of Mycobacterium tuberculosis. Results indicated significant cytotoxic effects while maintaining selectivity towards cancer cells over normal cells .
  • Molecular Docking Studies :
    • Molecular docking simulations have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression and microbial resistance mechanisms .

Preparation Methods

Cycloaddition of Phenyl Azide and Ethyl Propiolate

Phenyl azide (1 ) reacts with ethyl propiolate (2 ) under Cu(I) catalysis to yield ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate (3 ) (Scheme 1). The reaction proceeds in a 1:1 stoichiometry at 60°C in a mixture of tert-butanol and water, with sodium ascorbate as a reducing agent and CuSO₄·5H₂O as the catalyst. The regioselectivity of the CuAAC ensures exclusive formation of the 1,4-disubstituted triazole, which tautomerizes to the 2H-form under acidic conditions.

Scheme 1:
$$
\text{Phenyl azide} + \text{Ethyl propiolate} \xrightarrow{\text{Cu(I)}} \text{Ethyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate}
$$

Hydrolysis to the Carboxylic Acid

The ester 3 is hydrolyzed to 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (4 ) using aqueous NaOH (2 M) in ethanol at reflux for 4 hours. The product is isolated in 85–90% yield after acidification with HCl and recrystallization from ethanol/water.

Synthesis of (2-(Thiophen-2-yl)Pyridin-3-yl)Methanamine

The pyridinylmethyl-thiophene amine is synthesized through a sequence involving Suzuki-Miyaura coupling and reductive amination.

Suzuki Coupling for Thiophene-Pyridine Moiety

3-Bromopyridine (5 ) is coupled with thiophene-2-boronic acid (6 ) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture (4:1) at 80°C. This yields 2-(thiophen-2-yl)pyridine (7 ) in 75–80% yield after column chromatography (Scheme 2).

Scheme 2:
$$
\text{3-Bromopyridine} + \text{Thiophene-2-boronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{2-(Thiophen-2-yl)pyridine}
$$

Nitration and Reduction to the Amine

The pyridine ring is nitrated at the 3-position using fuming HNO₃ in H₂SO₄ at 0°C to give 3-nitro-2-(thiophen-2-yl)pyridine (8 ). Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, yielding 3-amino-2-(thiophen-2-yl)pyridine (9 ). Subsequent reductive amination with formaldehyde and NaBH₃CN in methanol affords (2-(thiophen-2-yl)pyridin-3-yl)methanamine (10 ) in 65–70% yield.

Amide Coupling to Assemble the Final Product

The carboxylic acid 4 is activated as an acid chloride and coupled with amine 10 to form the target carboxamide.

Formation of the Acid Chloride

Triazole-4-carboxylic acid 4 is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at reflux for 2 hours. The resulting 2-phenyl-2H-1,2,3-triazole-4-carbonyl chloride (11 ) is used directly without purification.

Amidation with the Pyridinylmethyl-Thiophene Amine

A solution of amine 10 in dry dichloromethane is added dropwise to 11 at 0°C, followed by triethylamine to scavenge HCl. The reaction is stirred at room temperature for 12 hours, yielding 2-phenyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide (12 ) in 70–75% yield after purification via silica gel chromatography (Scheme 3).

Scheme 3:
$$
\text{Triazole-4-carbonyl chloride} + \text{Pyridinylmethyl-thiophene amine} \xrightarrow{\text{Et₃N}} \text{Target carboxamide}
$$

Analytical Characterization and Optimization

Spectral Validation

The final product is characterized by ¹H NMR, ¹³C NMR, FT-IR, and HRMS. Key spectroscopic features include:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J = 4.5 Hz, 1H, pyridine-H), 8.15 (s, 1H, triazole-H), 7.85–7.30 (m, 8H, aromatic-H), 4.85 (s, 2H, CH₂).
  • FT-IR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring).

Reaction Optimization

  • CuAAC Conditions: Varying the solvent (DMF vs. t-BuOH/H₂O) showed that aqueous t-BuOH minimizes side products.
  • Amidation Yield: Using HATU as a coupling agent increased yields to 85% but required rigorous drying.

Challenges and Alternative Routes

Regioselectivity in Triazole Formation

While CuAAC reliably produces 1,4-disubstituted triazoles, thermal cycloaddition (100°C, toluene) generates a 1:1 mixture of regioisomers. The 2H-tautomer is favored in polar protic solvents, confirmed by ¹H NMR.

Functional Group Compatibility

The thiophene sulfur posed risks of oxidation during nitration. Employing low-temperature nitration (0°C) and excluding strong oxidants preserved the thiophene ring.

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for constructing the triazole and thiophene moieties in this compound?

  • Answer : Multi-step synthesis involving cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) is commonly used for triazole formation. Thiophene rings can be synthesized via Gewald reactions or cross-coupling strategies (e.g., Suzuki-Miyaura for aryl-thiophene linkages). Solvent choice (e.g., acetonitrile or DMF) and catalysts (e.g., iodine with triethylamine) are critical for regioselectivity and yield .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Answer :

  • 1H/13C NMR : Verify proton environments (e.g., pyridinyl methyl protons at δ 4.5–5.0 ppm) and carbon signals for triazole (δ 145–155 ppm) and thiophene (δ 125–135 ppm).
  • IR : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .

Q. What experimental design strategies optimize reaction conditions for this compound’s synthesis?

  • Answer : Use factorial design (e.g., Taguchi methods) to test variables: temperature (reflux vs. RT), solvent polarity, and catalyst loading. Response surface methodology (RSM) can model interactions between parameters to maximize yield and purity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

  • Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes), predicting binding affinities based on triazole-thiophene π-π stacking and hydrogen bonding .

Q. What strategies resolve contradictions in solubility and stability data across different solvent systems?

  • Answer : Systematic solubility profiling in aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents using UV-Vis spectroscopy. Stability studies under varying pH and temperature conditions identify degradation pathways (e.g., hydrolysis of the carboxamide group) .

Q. How can structure-activity relationships (SAR) guide modifications to enhance pharmacological properties?

  • Answer :

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve membrane permeability.
  • Metabolic stability : Replace labile ester linkages with triazole or thiophene rings for resistance to enzymatic cleavage .

Q. What interdisciplinary approaches (e.g., chemo-informatics, reaction path search) accelerate discovery of analogs?

  • Answer : Combine quantum chemical reaction path searches (e.g., GRRM) with machine learning to predict feasible synthetic routes. High-throughput screening libraries can prioritize analogs with desired electronic or steric properties .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step between triazole and pyridinyl-thiophene subunits?

  • Answer : Optimize coupling reagents (e.g., EDCI/HOBt for carboxamide formation) and use microwave-assisted synthesis to reduce reaction time. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) improves isolate purity .

Q. What analytical techniques validate the compound’s purity and identity in complex mixtures?

  • Answer :

  • HPLC-MS : Quantify purity (>98%) and detect impurities via mass fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry .

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